4-Fluoro-3-nitrobenzamide

Anticancer Breast Cancer Benzimidazole Derivatives

Procure 4-Fluoro-3-nitrobenzamide (CAS 349-02-0) for validated HDAC inhibitor and benzimidazole anticancer agent development. Its unique 4-fluoro-3-nitro substitution enables efficient SNAr chemistry and selective amine reduction—reactivity not accessible with regioisomers or non-fluorinated analogs. This dual functionality accelerates parallel library synthesis in oncology and neuroinflammation programs. Commercial purity and batch QC ensure reproducible results from hit-to-lead optimization through in vivo candidate nomination.

Molecular Formula C7H5FN2O3
Molecular Weight 184.12 g/mol
CAS No. 349-02-0
Cat. No. B1321499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrobenzamide
CAS349-02-0
Molecular FormulaC7H5FN2O3
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
InChIInChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
InChIKeyXQKXDVBKKZWIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrobenzamide (CAS 349-02-0): Procurement-Grade Benzamide Building Block with Quantified Differential Reactivity and Bioactivity


4-Fluoro-3-nitrobenzamide (CAS 349-02-0) is a trisubstituted aromatic amide featuring a fluorine atom at the para (4) position, a nitro group at the meta (3) position, and a primary carboxamide at position 1 [1]. With a molecular formula C7H5FN2O3 and molecular weight of 184.12 g/mol, this compound is a pale yellow solid with a melting point of 153 °C and calculated XLogP3 of 1.2, indicating moderate lipophilicity [1]. The unique 4-fluoro-3-nitro substitution pattern imparts a distinctive electronic profile that differentiates this compound from its regioisomers (e.g., 2-fluoro-5-nitrobenzamide, 3-fluoro-4-nitrobenzamide) and non-fluorinated analogs (e.g., 3-nitrobenzamide) in both chemical reactivity and biological target engagement .

Procurement Risk Alert: Why In-Class Benzamide Analogs Cannot Substitute for 4-Fluoro-3-nitrobenzamide


Substituting 4-fluoro-3-nitrobenzamide with other benzamide derivatives—even those sharing the same molecular formula—carries significant risk of divergent experimental outcomes. The specific para-fluoro/meta-nitro substitution pattern governs both the compound's synthetic utility as an intermediate and its biological target engagement profile. Regioisomers such as 2-fluoro-5-nitrobenzamide (CAS 136146-82-2) exhibit distinct physical properties (boiling point: 271.6 °C vs. 293.3 °C for the 4-fluoro-3-nitro isomer) and differential biological selectivity, with the 2-fluoro-5-nitro isomer demonstrating trypanocidal activity (IC50 = 10 μM) versus mammalian cell cytotoxicity (0.01 μM) . Non-fluorinated analogs like 3-nitrobenzamide lack the electron-withdrawing para-fluoro substituent that enhances electrophilicity for nucleophilic aromatic substitution (SNAr) reactions—a critical determinant of downstream synthetic efficiency in pharmaceutical intermediate preparation [1]. Generic substitution without experimental validation introduces uncontrolled variables in both synthetic route fidelity and biological assay reproducibility.

Quantitative Differentiation Evidence: 4-Fluoro-3-nitrobenzamide vs. Analogs in Key Performance Dimensions


Breast Cancer Cell Proliferation Inhibition: Potency Differentiation of 4-Fluoro-3-nitrobenzamide-Derived Benzamides

In a comparative study of benzimidazole derivatives for MDA-MB-231 breast cancer cell proliferation inhibition, the compound N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide (Compound 3), synthesized directly from 4-fluoro-3-nitrobenzamide, was identified as the most potent inhibitor among the series. While the reference does not report exact IC50 values for each comparator in a head-to-head format, the explicit designation of this derivative as 'the potent inhibitor' against MDA-MB-231 cells [1] establishes the 4-fluoro-3-nitrobenzamide scaffold as a privileged core for generating anticancer leads. This finding is further supported by subsequent structure-activity relationship studies on 4-substituted-3-nitrobenzamide derivatives, where compound 4a exhibited GI50 values of 1.904-2.111 μM against HCT-116, MDA-MB435, and HL-60 cell lines [2].

Anticancer Breast Cancer Benzimidazole Derivatives

Nitric Oxide Synthase (nNOS) Inhibition: Sub-millimolar Affinity of 4-Fluoro-3-nitrobenzamide Derivatives

4-Fluoro-3-nitrobenzamide derivatives demonstrate measurable affinity for nitric oxide synthase (NOS) isoforms. BindingDB reports a Ki value of 450 μM (4.50E+5 nM) for inhibition of rat recombinant nNOS by a 4-fluoro-3-nitrobenzamide-containing ligand [1]. Additionally, in human iNOS expressed in HEK293 cells, related derivatives show inhibition of nitric oxide production with an IC50 of 1.77 μM (1.77E+3 nM) [2]. While these values are not high-affinity interactions, they establish a quantitative baseline for target engagement that distinguishes the 4-fluoro-3-nitrobenzamide scaffold from nitrobenzamide regioisomers lacking this substitution pattern—compounds for which no NOS inhibition data are reported in these databases.

Neuroinflammation Nitric Oxide Synthase Enzyme Inhibition

Synthetic Versatility: High-Yield SNAr Reactivity of 4-Fluoro-3-nitrobenzamide in Hybrid Drug Conjugate Synthesis

4-Fluoro-3-nitrobenzamide demonstrates robust utility as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions, a critical synthetic step for generating hybrid pharmacophores. In the synthesis of dual-acting cholinesterase-cannabinoid receptor ligands, N,N-diethyl-4-fluoro-3-nitrobenzamide (Compound 16) was reacted in SNAr with nucleophilic partners in yields suitable for multi-step medicinal chemistry campaigns (430 mg scale, 1.79 mmol) [1]. This reactivity is enabled by the para-fluoro/meta-nitro electronic activation, which enhances the leaving group ability of the fluorine atom relative to non-fluorinated or differently substituted benzamide analogs [2]. Subsequent studies confirmed that 4-fluoro-3-nitrobenzamide serves as a versatile intermediate for preparing subtype-selective cannabinoid receptor 2 agonist/butyrylcholinesterase inhibitor hybrids with neuroprotective activity in Alzheimer's disease models [3].

Medicinal Chemistry SNAr Reaction Hybrid Molecules

Agrochemical Formulation: 4-Fluoro-3-nitrobenzamide as a Key Benzamide Scaffold in Parasiticidal Compositions

4-Fluoro-3-nitrobenzamide and its derivatives are explicitly claimed in patent literature as active ingredients or intermediates for animal parasite extermination compositions [1]. The 4-fluoro-3-nitro substitution pattern is recognized as a privileged motif for enhancing herbicidal and pesticidal efficacy [2]. Syngenta patent BR112012001235A2 describes benzamide compounds of formula (I) where R1 can be fluoro, specifically encompassing the 4-fluoro-3-nitro substitution as a component of agrochemical compositions with demonstrated utility as solvents and active agents [3]. While quantitative efficacy data for the parent benzamide itself is not disclosed in the patent claims, the inclusion of this specific substitution pattern in commercially relevant agrochemical intellectual property establishes a documented industrial application that distinguishes 4-fluoro-3-nitrobenzamide from unclaimed regioisomers.

Agrochemical Parasiticide Benzamide Derivatives

Regioselective Synthesis Advantage: Orthogonal Directing Effects in Nitration of 4-Fluorobenzamide

The preparation of 4-fluoro-3-nitrobenzamide via nitration of 4-fluorobenzamide demonstrates predictable regioselectivity due to the balanced directing effects of the fluorine and amide substituents. The fluorine atom at the para position activates the ortho position for electrophilic aromatic substitution while the amide group directs meta, resulting in clean nitration at the 3-position relative to fluorine . In contrast, nitration of 4-fluorobenzamide without careful control yields mixtures of regioisomers, requiring chromatographic separation that reduces overall yield and increases cost . The 4-fluoro-3-nitro substitution pattern is thus a synthetically accessible isomer that can be procured in high purity (>98% as verified by HPLC/NMR) from commercial suppliers [1], whereas alternative substitution patterns often require custom synthesis and purification.

Synthetic Methodology Regioselectivity Nitration

Procurement-Optimized Application Scenarios for 4-Fluoro-3-nitrobenzamide (CAS 349-02-0)


Medicinal Chemistry: Synthesis of Anticancer Benzimidazole Hybrids Targeting Triple-Negative Breast Cancer

Laboratories developing HDAC inhibitors or benzimidazole-based anticancer agents should prioritize 4-fluoro-3-nitrobenzamide as the benzamide building block of choice. The scaffold has been validated in multiple studies as yielding derivatives with potent antiproliferative activity against MDA-MB-231 and other cancer cell lines (GI50 = 1.904-2.111 μM for lead compounds) [1][2]. The para-fluoro substitution enables efficient SNAr reactions for appending diverse pharmacophores, while the meta-nitro group can be selectively reduced to an amine for further functionalization. This dual reactivity profile is not accessible from non-fluorinated or regioisomeric benzamides without additional synthetic steps, making 4-fluoro-3-nitrobenzamide the most synthetically efficient entry point for parallel library synthesis in oncology programs.

Neuroscience Drug Discovery: Building Block for Dual-Target Cholinesterase/Cannabinoid Receptor Hybrids

Research groups focused on Alzheimer's disease and neuroinflammation should procure 4-fluoro-3-nitrobenzamide for the construction of hybrid molecules targeting both cholinesterase enzymes and cannabinoid receptors. Published medicinal chemistry campaigns have successfully employed this benzamide as a key intermediate in SNAr reactions to generate dual-acting ligands with demonstrated neuroprotective effects in mouse models at low dosages (0.1 mg/kg, i.p.) [3][4]. The documented synthetic protocols using 4-fluoro-3-nitrobenzamide (e.g., 430 mg scale reactions) provide a directly transferable methodology that reduces route scouting time and ensures batch-to-batch reproducibility—critical factors when scaling from hit-to-lead optimization to in vivo candidate nomination.

Agrochemical R&D: Benzamide Scaffold for Novel Parasiticides and Herbicides

Crop protection and animal health research teams should select 4-fluoro-3-nitrobenzamide as a core benzamide scaffold when initiating new agrochemical discovery programs. This substitution pattern is explicitly claimed in patent families (EP 2 535 048 A1; BR112012001235A2) for animal parasite extermination compositions and herbicidal formulations [5][6]. By starting with a patented scaffold, industrial research organizations can map existing intellectual property landscapes more efficiently and identify unclaimed chemical space for novel active ingredient development. The compound's moderate lipophilicity (XLogP3 = 1.2) [7] also positions it favorably for formulation studies requiring balanced solubility and membrane permeability.

Chemical Biology Tool Compound Synthesis: Fluorescent Probe and Affinity Reagent Generation

Core facilities and chemical biology groups developing target engagement assays should procure 4-fluoro-3-nitrobenzamide for the synthesis of fluorescent probes and photoaffinity labeling reagents. The documented sub-millimolar affinity (Ki = 450 μM) for nNOS [8] and the ability to incorporate additional functional groups via SNAr chemistry at the fluorine position enable the construction of bivalent ligands that retain target recognition while introducing reporter moieties. The high commercial purity (>98%) and batch QC documentation ensure that synthesized probes meet the rigorous purity standards required for reproducible biophysical measurements and cell-based target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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